molecular formula C5H10N2 B1396186 Bicyclo[1.1.1]pentane-1,3-diamine CAS No. 148561-75-5

Bicyclo[1.1.1]pentane-1,3-diamine

Cat. No. B1396186
M. Wt: 98.15 g/mol
InChI Key: QXAJEURIVBSWIL-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane-1,3-diamine is a derivative of this compound.


Synthesis Analysis

Bicyclo[1.1.1]pentane (BCP) can mimic the para-substituted phenyl ring in biologically active compounds . Since then, bicyclo[1.1.1]pentanes have been playing an important role in chemistry . Synthesis and applications of BCPs are already covered in at least 9 recent reviews . The reaction proceeds by a nucleophilic substitution on a bench-stable precursor 1,3-diodobicyclo-[1.1.1]-pentane (DIBCP) .


Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . Conferring various beneficial properties compared with their aromatic “parents,” BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .

Scientific Research Applications

Enantioselective Functionalization

Bicyclo[1.1.1]pentanes (BCPs), including Bicyclo[1.1.1]pentane-1,3-diamine, are used in enantioselective C–H functionalization. This innovative strategy enables access to chiral substituted BCPs. The process involves intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by a chiral dirhodium complex (Garlets et al., 2020).

Aminoalkylation Method

A method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane was developed. This is significant for incorporating pharmaceutically relevant amines onto the BCP scaffold, streamlining the synthesis of bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Click Chemistry Building Blocks

Syntheses of BCP-derived azides and terminal alkynes, interesting substrates for click reactions, have been developed. This has implications for medicinal, combinatorial, and bioconjugate chemistry (Kokhan et al., 2017).

Synthesis of Functionalized BCPs

Methods for the synthesis of selenoether and thioether functionalized BCPs were reported. These methods exhibit broad functional group compatibility, excellent atom-economy, and are suitable for gram-scale preparation (Wu et al., 2020).

Enantioenriched α-Chiral BCPs

An efficient route to α-chiral BCPs was developed via asymmetric enolate functionalization. This approach aids in the synthesis of BCP analogues of phenylglycine and tarenflurbil (Wong et al., 2019).

Synthesis and Application in Drug Development

BCP motifs, including Bicyclo[1.1.1]pentane-1,3-diamine, are increasingly utilized as bioisosteres in medicinal chemistry due to their ability to impact key physicochemical properties. Techniques such as continuous flow-enabled synthesis and cross-coupling with complex aryl halide substrates have been developed to facilitate their use in drug development (VanHeyst et al., 2020).

Safety And Hazards

For safety, avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings was a highly attractive prospect not only chemically but also from an intellectual property perspective . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c6-4-1-5(7,2-4)3-4/h1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAJEURIVBSWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.1]pentane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KR Mondanaro - 1998 - search.proquest.com
The synthesis of several bicyclo (1.1. 1) pentylcarbenes derived from (1.1. 1) propellane (1) was undertaken to investigate the stability of the carbenes compared to their tendency to …
Number of citations: 2 search.proquest.com
NA Meanwell, O Loiseleur - Journal of Agricultural and Food …, 2022 - ACS Publications
Applications of piperazine and homopiperazine in drug design are well-established, and these heterocycles have found use as both scaffolding and terminal elements and also as a …
Number of citations: 10 pubs.acs.org
Z Song, Y Liu, C Xie, X Tong, X Wang, Y Zhou, W Gu… - Bioorganic …, 2021 - Elsevier
Starting from the antimalarial drugs chloroquine and hydroxychloroquine, we conducted a structural optimization on the side chain of chloroquine by introducing amino substituted …
Number of citations: 1 www.sciencedirect.com
DJ Kucharski, MK Jaszczak, PJ Boratyński - Molecules, 2022 - mdpi.com
Late-stage modification of drug molecules is a fast method to introduce diversity into the already biologically active scaffold. A notable number of analogs of mefloquine, chloroquine, …
Number of citations: 12 www.mdpi.com

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